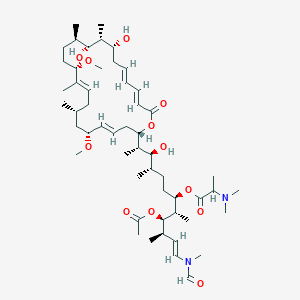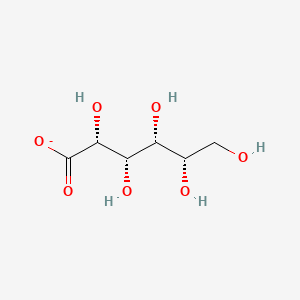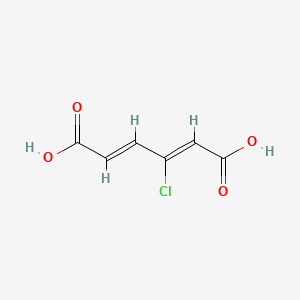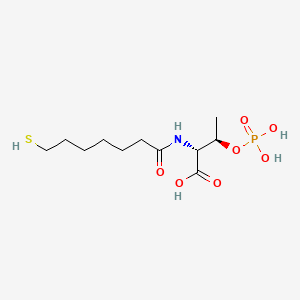![molecular formula C8H4Cl2N2S2 B1239333 N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-N-(2-pyridinyl)-3-dithiolimine is a member of pyridines.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine and related compounds have been a focus in the development of novel heterocyclic compounds due to their unique structural features and potential applications. For example, the thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines provides a pathway to heteroazine fused thiazole-2-carbonitriles, showcasing a high-yielding synthesis method starting from 4,5-dichloro-1,2,3-dithiazolium chloride and selected azines (Koutentis, Koyioni, & Michaelidou, 2013). Additionally, the reactions of aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride have been optimized to prepare a range of [(dithiazol-ylidene)amino]azines, further expanding the chemical toolbox for synthesizing novel heterocyclic compounds (Koutentis, Koyioni, & Michaelidou, 2011).
Applications in Medicinal Chemistry
The structural motif of N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine serves as a key intermediate in the synthesis of potential pharmacologically active compounds. For instance, derivatives containing the (1H-pyridin-4-ylidene)amines structure have been prepared as potential antimalarials, demonstrating activity against Plasmodium falciparum strains (Rodrigues et al., 2009). This highlights the compound's relevance in contributing to the development of new treatments for malaria.
Propriétés
Formule moléculaire |
C8H4Cl2N2S2 |
|---|---|
Poids moléculaire |
263.2 g/mol |
Nom IUPAC |
(Z)-4,5-dichloro-N-pyridin-2-yldithiol-3-imine |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-6-7(10)13-14-8(6)12-5-3-1-2-4-11-5/h1-4H/b12-8- |
Clé InChI |
RRGKLDYMLXTTEX-WQLSENKSSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/N=C\2/C(=C(SS2)Cl)Cl |
SMILES |
C1=CC=NC(=C1)N=C2C(=C(SS2)Cl)Cl |
SMILES canonique |
C1=CC=NC(=C1)N=C2C(=C(SS2)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




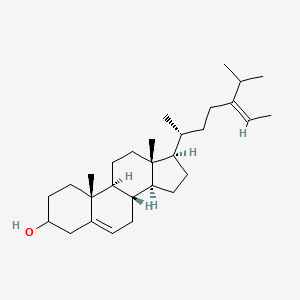


![4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)
![(6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1239258.png)
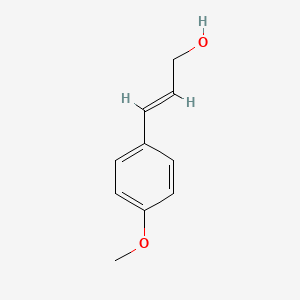
![(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1239262.png)
